molecular formula C18H21N3O5S B4538245 N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide

N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide

Cat. No.: B4538245
M. Wt: 391.4 g/mol
InChI Key: HDWVXRZGUVOOSW-UHFFFAOYSA-N
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Description

N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a sulfonyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with N-benzyl-4-aminobutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, and methanol as a solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-benzyl-4-{methyl[(4-aminophenyl)sulfonyl]amino}butanamide.

    Reduction: Formation of N-benzyl-4-{methyl[(4-aminophenyl)sulfanyl]amino}butanamide.

    Substitution: Formation of various N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and proteins.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It serves as a tool for studying protein-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, enhancing the compound’s ability to form strong interactions with its targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)butanamide: Similar structure but lacks the benzyl and sulfonyl groups.

    4-methyl-N-(4-nitrophenyl)benzenesulfonamide: Contains a similar sulfonyl group but has a different backbone structure.

    N-benzyl-4-methylbenzamide: Similar benzyl group but lacks the nitrophenyl and sulfonyl groups.

Uniqueness

N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide is unique due to the combination of its benzyl, nitrophenyl, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-20(27(25,26)17-11-9-16(10-12-17)21(23)24)13-5-8-18(22)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWVXRZGUVOOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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